

Commercial availability of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol

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Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol

Cat. No.: B2785605

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In-Depth Technical Guide: 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol

Abstract

This technical guide offers a comprehensive overview of **2-Fluoro-5-(trifluoromethoxy)benzyl alcohol**, a fluorinated building block of significant interest in contemporary drug discovery and materials science. This document provides an in-depth analysis of its commercial availability, physicochemical properties, common synthetic routes, and key applications. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a research and development setting. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and chemical industries who are looking to leverage the unique properties of this versatile compound.

Introduction: The Strategic Role of Fluorine in Molecular Design

The incorporation of fluorine and fluorine-containing moieties into organic molecules is a well-established strategy in modern medicinal chemistry for optimizing drug-like properties. The unique electronic characteristics of the trifluoromethoxy (-OCF₃) group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with other substituents, such as a fluoro group on an

aromatic ring, it creates a unique electronic and steric environment, making compounds like **2-Fluoro-5-(trifluoromethoxy)benzyl alcohol** valuable synthons for novel chemical entities.

The strategic placement of the fluoro and trifluoromethoxy groups on the benzyl alcohol scaffold provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide will provide a detailed exploration of the commercial landscape, chemical properties, and practical applications of this important building block.

Commercial Availability and Procurement

2-Fluoro-5-(trifluoromethoxy)benzyl alcohol is available from a select number of specialized chemical suppliers. It is typically offered in research quantities with high purity, suitable for use in sensitive synthetic applications.

Table 1: Prominent Commercial Suppliers of **2-Fluoro-5-(trifluoromethoxy)benzyl alcohol**

Supplier	Purity Levels	Available Quantities	CAS Number
Santa Cruz Biotechnology, Inc.	Research Grade	Inquire	Not Listed

Note: The availability and listed purity of this compound can vary. Researchers are advised to contact suppliers directly for the most current information and to request certificates of analysis.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of **2-Fluoro-5-(trifluoromethoxy)benzyl alcohol** is fundamental for its effective application in synthetic chemistry.

Table 2: Key Physicochemical Properties

Property	Value
Molecular Formula	C ₈ H ₆ F ₄ O ₂
Molecular Weight	210.13 g/mol
Appearance	Not specified, likely a solid or oil
Solubility	Expected to be soluble in common organic solvents

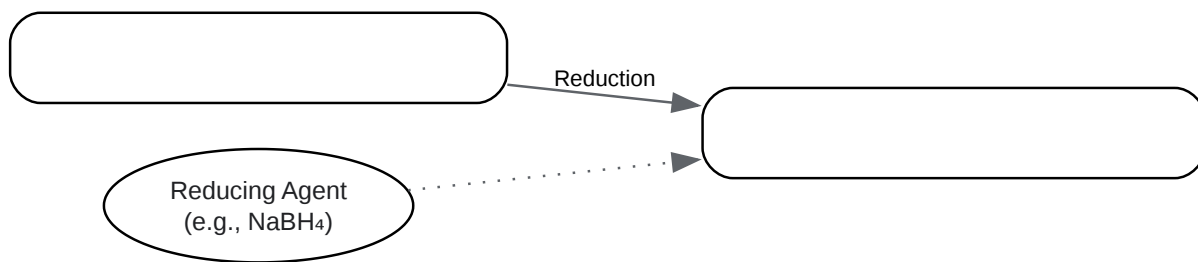
Structural and Purity Analysis: The identity and purity of **2-Fluoro-5-(trifluoromethoxy)benzyl alcohol** are confirmed using a suite of standard analytical methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for elucidating the molecular structure and confirming the presence and connectivity of the fluorine-containing groups.
- Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
- Chromatography (GC/HPLC): Gas chromatography or high-performance liquid chromatography is employed to determine the purity of the compound.

Synthesis and Reaction Pathways

While detailed synthetic procedures for **2-Fluoro-5-(trifluoromethoxy)benzyl alcohol** are not extensively published in readily available literature, a plausible and common synthetic route would involve the reduction of the corresponding benzaldehyde or benzoic acid derivative. This transformation is a fundamental reaction in organic synthesis.

Diagram 1: Plausible Synthetic Pathway



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Caption: A generalized synthetic route to **2-Fluoro-5-(trifluoromethoxy)benzyl alcohol** via reduction of the corresponding aldehyde.

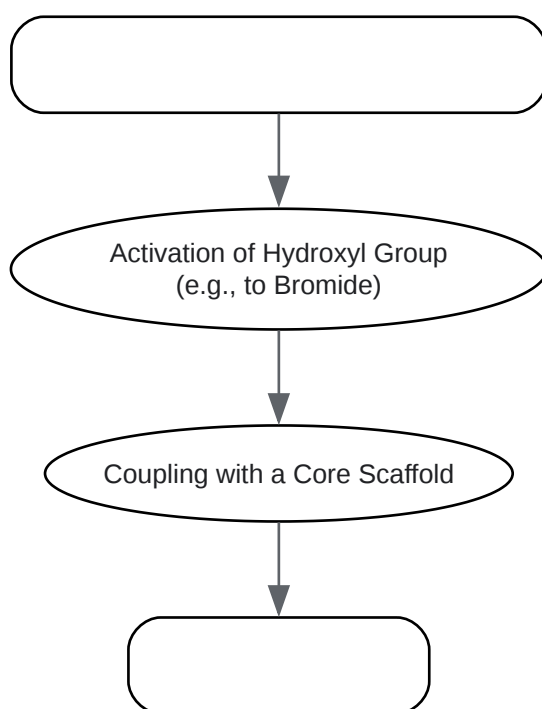
Experimental Protocol: Illustrative Reduction of a Substituted Benzaldehyde

- **Reactant Preparation:** In a round-bottom flask, dissolve the starting material, 2-fluoro-5-(trifluoromethoxy)benzaldehyde (1.0 equivalent), in a suitable alcoholic solvent such as methanol or ethanol under an inert atmosphere.
- **Cooling:** Immerse the flask in an ice bath to cool the solution to 0°C. Causality: This is to control the exothermic nature of the reduction reaction.
- **Reagent Addition:** Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 equivalents), portion-wise to the stirred solution. Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
- **Reaction Quenching:** Once the reaction is complete, carefully add water or a dilute acid to quench the excess reducing agent.
- **Product Extraction:** Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the desired benzyl alcohol.

Applications in Drug Discovery and Development

The unique substitution pattern of **2-Fluoro-5-(trifluoromethoxy)benzyl alcohol** makes it a highly attractive building block for the synthesis of complex molecules with potential therapeutic applications. The trifluoromethoxy group is known to enhance metabolic stability and cell permeability, while the fluoro substituent can modulate the electronic properties of the aromatic ring and participate in specific binding interactions.

Diagram 2: Role as a Key Intermediate in a Drug Discovery Cascade



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Caption: A conceptual workflow illustrating the use of **2-Fluoro-5-(trifluoromethoxy)benzyl alcohol** in the synthesis of a potential drug candidate.

Potential Therapeutic Areas:

- Oncology: As a precursor for kinase inhibitors and other anti-cancer agents.
- Neuroscience: In the development of treatments for neurodegenerative diseases.
- Infectious Diseases: For the synthesis of novel antibacterial and antiviral compounds.

Safety, Handling, and Storage

Proper handling and storage of **2-Fluoro-5-(trifluoromethoxy)benzyl alcohol** are essential to ensure laboratory safety.

- **Personal Protective Equipment (PPE):** Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- **Handling:** Work in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. A general safety data sheet for this compound indicates that it may cause skin, eye, and respiratory irritation.^[1]

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References

- 1. static.cymitquimica.com [static.cymitquimica.com]
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